molecular formula C10H23ClN2O2S B11852591 1-(butylsulfonyl)-N-methylpiperidin-4-amine hydrochloride

1-(butylsulfonyl)-N-methylpiperidin-4-amine hydrochloride

Cat. No.: B11852591
M. Wt: 270.82 g/mol
InChI Key: SBXLEAXXHAJMPF-UHFFFAOYSA-N
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Description

1-(Butylsulfonyl)-N-methylpiperidin-4-amine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound is characterized by the presence of a butylsulfonyl group attached to the piperidine ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(butylsulfonyl)-N-methylpiperidin-4-amine hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Introduction of the Butylsulfonyl Group: The butylsulfonyl group is introduced via sulfonylation reactions, where a butylsulfonyl chloride reacts with the piperidine derivative under basic conditions.

    Methylation: The N-methylation of the piperidine nitrogen is achieved using methylating agents such as methyl iodide or dimethyl sulfate.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(Butylsulfonyl)-N-methylpiperidin-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butylsulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, alkyl halides, aprotic solvents.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-(Butylsulfonyl)-N-methylpiperidin-4-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its pharmacological properties, including potential use as an analgesic, anti-inflammatory, or neuroprotective agent.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(butylsulfonyl)-N-methylpiperidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The butylsulfonyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and are subject to ongoing research.

Comparison with Similar Compounds

    1-(Butylsulfonyl)piperidine: Lacks the N-methyl group, which may affect its biological activity and chemical reactivity.

    N-Methylpiperidin-4-amine: Lacks the butylsulfonyl group, resulting in different pharmacological properties.

    1-(Butylsulfonyl)-N-ethylpiperidin-4-amine: Similar structure but with an ethyl group instead of a methyl group, leading to variations in its effects.

Uniqueness: 1-(Butylsulfonyl)-N-methylpiperidin-4-amine hydrochloride is unique due to the combination of the butylsulfonyl and N-methyl groups, which confer specific chemical and biological properties. This combination can enhance its solubility, stability, and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H23ClN2O2S

Molecular Weight

270.82 g/mol

IUPAC Name

1-butylsulfonyl-N-methylpiperidin-4-amine;hydrochloride

InChI

InChI=1S/C10H22N2O2S.ClH/c1-3-4-9-15(13,14)12-7-5-10(11-2)6-8-12;/h10-11H,3-9H2,1-2H3;1H

InChI Key

SBXLEAXXHAJMPF-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)N1CCC(CC1)NC.Cl

Origin of Product

United States

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